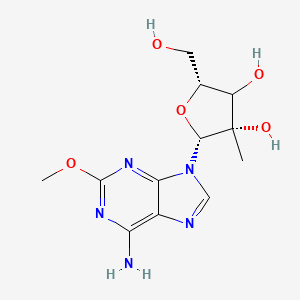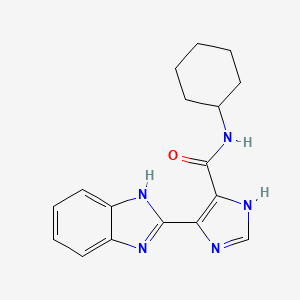
Autophagy-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Autophagy-IN-2 is a chemical compound known for its role in modulating autophagy, a cellular process responsible for degrading and recycling cellular components. Autophagy plays a crucial role in maintaining cellular homeostasis and has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Autophagy-IN-2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure through a series of reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
Autophagy-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs that retain the core structure of this compound while exhibiting different chemical and biological properties .
Applications De Recherche Scientifique
Autophagy-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanisms of autophagy and identify potential therapeutic targets.
Biology: Employed in cellular and molecular biology research to investigate the role of autophagy in various physiological and pathological processes.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer, neurodegenerative disorders, and metabolic diseases by modulating autophagy pathways.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting autophagy-related pathways .
Mécanisme D'action
Autophagy-IN-2 exerts its effects by modulating the autophagy pathway. It interacts with key molecular targets involved in the initiation and regulation of autophagy, such as the ULK1 complex, Beclin-1, and ATG proteins. By influencing these targets, this compound can enhance or inhibit the autophagic process, leading to the degradation and recycling of cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Autophagy-IN-2 include:
Autophagy-IN-1: Another autophagy modulator with a different chemical structure but similar biological activity.
Chloroquine: A well-known autophagy inhibitor used in research and clinical settings.
Rapamycin: An autophagy inducer that targets the mTOR pathway
Uniqueness
This compound is unique due to its specific molecular structure and mechanism of action. Unlike other autophagy modulators, it targets distinct molecular pathways and exhibits unique pharmacokinetic and pharmacodynamic properties, making it a valuable tool in autophagy research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C17H19N5O |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
4-(1H-benzimidazol-2-yl)-N-cyclohexyl-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C17H19N5O/c23-17(20-11-6-2-1-3-7-11)15-14(18-10-19-15)16-21-12-8-4-5-9-13(12)22-16/h4-5,8-11H,1-3,6-7H2,(H,18,19)(H,20,23)(H,21,22) |
Clé InChI |
JABMGIWPHDQZBN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)C2=C(N=CN2)C3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12398047.png)
![[(2R,4S,5R)-5-(4-carbamoyl-5-formamidoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12398049.png)
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(3-methylbutoxy)-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12398052.png)
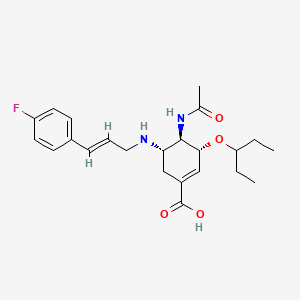
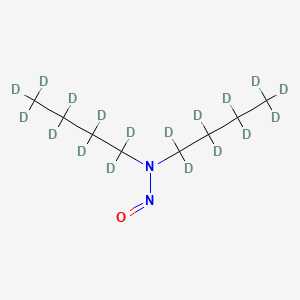
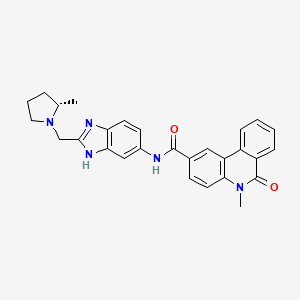

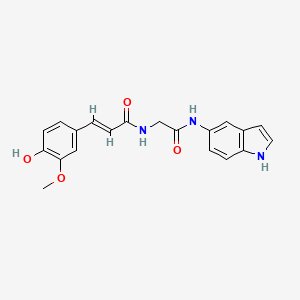

![5-[6-methyl-5-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12398095.png)
![[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate](/img/structure/B12398103.png)

